α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Nanomolar Potency vs. Micromolar Comparator
6-Chloro-N-(3-phenylpropyl)pyrimidin-4-amine displays potent antagonist activity at the human α3β4 nAChR with an IC50 of 1.8 nM, measured via inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. This represents a >5,600-fold increase in potency compared to the well-characterized α3β4 antagonist SR 16584, which has a reported IC50 of 10.2 μM . Another comparator, AT1001, shows comparable high-affinity binding (Ki = 2.4 nM) but is a distinct chemotype with different selectivity profiles . The potency of 6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine is also maintained across other nAChR subtypes, with IC50 values of 12 nM (α4β2), 15 nM (α4β4), and 7.9 nM (α1β1γδ) [1].
| Evidence Dimension | Antagonist potency at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | SR 16584 (IC50 = 10.2 μM) |
| Quantified Difference | >5,600-fold more potent |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells |
Why This Matters
This quantitative potency advantage directly supports the selection of 6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine for nAChR-focused studies where high sensitivity and low-concentration efficacy are required, such as in vivo target engagement or mechanistic studies.
- [1] EcoDrugPlus. Compound ID 2126094. Antagonist activity at human alpha3beta4 nAChR receptor. View Source
